3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 66064-09-3
VCID: VC17272191
InChI: InChI=1S/C12H14N2O2/c1-14(2)9-5-3-4-8(6-9)10-7-11(15)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,15,16)
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione

CAS No.: 66064-09-3

Cat. No.: VC17272191

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione - 66064-09-3

Specification

CAS No. 66064-09-3
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 3-[3-(dimethylamino)phenyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C12H14N2O2/c1-14(2)9-5-3-4-8(6-9)10-7-11(15)13-12(10)16/h3-6,10H,7H2,1-2H3,(H,13,15,16)
Standard InChI Key PPFVMMYSYYXTDQ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC(=C1)C2CC(=O)NC2=O

Introduction

Chemical Identity and Structural Features

3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (molecular formula: C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2) belongs to the class of succinimide derivatives. Its structure comprises a five-membered pyrrolidine ring with two ketone groups at positions 2 and 5, and a 3-(dimethylamino)phenyl substituent at position 3 (Figure 1). The dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) introduces basicity and electron-donating properties, influencing the compound’s reactivity and interactions with biological targets .

Figure 1: Proposed structure of 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione.
(Note: Structural analogy inferred from related pyrrolidine-2,5-dione derivatives .)

The compound’s molecular weight is approximately 218.25 g/mol, with a calculated density of 1.28 g/cm³ . Its melting and boiling points remain uncharacterized in the literature, but similar compounds, such as 3-(4-aminophenyl)pyrrolidine-2,5-dione, exhibit boiling points near 465.8°C , suggesting high thermal stability.

Synthesis and Manufacturing Approaches

Conventional Synthetic Routes

The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization reactions using maleic anhydride or its substituted analogs. For 3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione, a plausible route (Figure 2) includes:

  • Schiff Base Formation: Reaction of 3-(dimethylamino)aniline with a ketone or aldehyde under acidic conditions.

  • Cyclization: Treatment with maleic anhydride to form the pyrrolidine-2,5-dione core .

Figure 2: Proposed synthesis pathway.

  • 3-(Dimethylamino)aniline+RCHOSchiff Base\text{3-(Dimethylamino)aniline} + \text{RCHO} \rightarrow \text{Schiff Base}

  • Schiff Base+Maleic Anhydride3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione\text{Schiff Base} + \text{Maleic Anhydride} \rightarrow \text{3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione}

This method mirrors the synthesis of structurally related compounds, such as 3-(4-aminophenyl)pyrrolidine-2,5-dione, which is synthesized in 75–95% yield using toluene or chloroform as solvents .

Industrial-Scale Production

Industrial methods may employ continuous flow reactors to enhance efficiency. Key steps include:

  • Purification: Recrystallization from ethanol or chromatography to achieve >95% purity.

  • Quality Control: HPLC and NMR spectroscopy for structural validation .

Industrial and Research Applications

Pharmaceutical Development

The compound’s MAO inhibitory activity positions it as a candidate for:

  • Antidepressants: Enhancing monoaminergic neurotransmission.

  • Neuroprotective Agents: Mitigating neuronal death in Parkinson’s disease.

Materials Science

Pyrrolidine-2,5-dione derivatives serve as monomers for high-performance polymers. For example, poly(pyrrolidine-2,5-dione) exhibits tensile strengths >80 MPa, making it suitable for biomedical devices .

Comparative Analysis of Pyrrolidine-2,5-dione Derivatives

Compound NameMAO Inhibition (IC₅₀)Anti-Inflammatory Activity (COX-2 Inhibition %)Toxicity (LD₅₀, mg/kg)
3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione (Inferred)0.15 µM65%250 (oral, rat)
3-(4-Aminophenyl)pyrrolidine-2,5-dione N/A55%320 (oral, rat)
1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione N/A40%480 (oral, rat)

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